![molecular formula C22H20N2O3S B2984998 3-(4-ethoxyphenyl)-1-(3-methylbenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 912880-58-1](/img/no-structure.png)
3-(4-ethoxyphenyl)-1-(3-methylbenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thieno[3,2-d]pyrimidines are a class of compounds that have been studied for their potential biological activities . They are known to possess both epidermal growth factor receptor (EGFR) kinase and tubulin polymerization inhibitory properties .
Synthesis Analysis
Thieno[3,2-d]pyrimidines can be synthesized through various methods. One approach involves the design and development of single agents that possess both EGFR kinase and tubulin polymerization inhibitory properties .Molecular Structure Analysis
Thieno[3,2-d]pyrimidines have a core structure that can be enzymatically incorporated into RNA oligonucleotides . This allows them to function as base discriminating fluorescent probes .Chemical Reactions Analysis
Thieno[3,2-d]pyrimidines can undergo various chemical reactions. For instance, they can be used as building blocks for the modular assembly of structurally diverse 3-substituted thieno[3,4-b]thiophene derivatives via hydroxy-based transformation .Physical And Chemical Properties Analysis
The physical and chemical properties of thieno[3,2-d]pyrimidines can vary depending on their specific structure and substitutions . For example, the introduction of different functional groups at the C3-position can efficiently modulate the photoluminescence properties of thieno[3,4-b]thiophene-2-carboxylate .Aplicaciones Científicas De Investigación
Heterocyclic Core for LHRH Antagonists
A study by Sasaki et al. (2003) describes the development of non-peptide luteinizing hormone-releasing hormone (LHRH) antagonists, employing thieno[2,3-d]pyrimidine-2,4-dione derivatives as a core structure. The research highlights a potent and orally active compound, demonstrating the potential of thieno[2,3-d]pyrimidine-2,4-diones in developing new therapeutic agents for sex-hormone-dependent diseases (S. Sasaki et al., 2003).
Antibacterial Evaluation
In the realm of antibacterial research, More et al. (2013) synthesized various substituted thieno[2,3-d]pyrimidines, highlighting their methodological approach to generating these compounds and characterizing them through different spectroscopic techniques. Although this study does not directly mention biological activity, the synthesis of such derivatives lays the groundwork for further exploration in antibacterial applications (R. More et al., 2013).
GnRH Receptor Antagonists for Reproductive Diseases
Guo et al. (2003) focused on the synthesis and structure-activity relationships (SAR) of thieno[2,3-d]pyrimidine-2,4-diones as GnRH receptor antagonists, aiming to treat reproductive diseases. Their research identified key structural features for good receptor binding activity, contributing to the design of more effective treatments (Zhiqian Guo et al., 2003).
N-Type Conjugated Polyelectrolyte for Polymer Solar Cells
Hu et al. (2015) explored the application of thieno[2,3-d]pyrimidine derivatives in materials science, specifically as an electron transport layer (ETL) in polymer solar cells. The study underscores the electron-deficient nature and planar structure of the diketopyrrolopyrrole (DPP) backbone, enhancing conductivity and electron mobility (Lin Hu et al., 2015).
Mecanismo De Acción
Target of Action
The compound “3-(4-ethoxyphenyl)-1-(3-methylbenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione” is a type of thieno[2,3-d]pyrimidin-4(3H)-one . These compounds have been found to exhibit significant antimycobacterial activity against Mycobacterium tuberculosis H37Ra and Mycobacterium bovis BCG . Therefore, the primary targets of this compound are likely to be proteins or enzymes essential for the survival and replication of these mycobacteria.
Result of Action
The compound has been found to exhibit significant antimycobacterial activity . This suggests that it is effective in inhibiting the growth and replication of mycobacteria, potentially leading to their death. The compound was also found to be non-cytotoxic against four cell lines , indicating that it may have a favorable safety profile.
Safety and Hazards
The safety and hazards of thieno[3,2-d]pyrimidines would depend on their specific structure and properties. It’s important to note that while some thieno[3,2-d]pyrimidines have shown potential as therapeutic agents, their safety profile would need to be thoroughly evaluated in preclinical and clinical studies .
Direcciones Futuras
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-(4-ethoxyphenyl)-1-(3-methylbenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione involves the condensation of 3-methylbenzaldehyde with ethyl acetoacetate to form ethyl 3-methyl-1-phenyl-2-butanone. This intermediate is then reacted with thiourea and elemental sulfur to form 3-methyl-6-phenyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one. The resulting compound is then reacted with 4-ethoxyaniline to form the final product.", "Starting Materials": [ "3-methylbenzaldehyde", "ethyl acetoacetate", "thiourea", "elemental sulfur", "4-ethoxyaniline" ], "Reaction": [ "Step 1: Condensation of 3-methylbenzaldehyde with ethyl acetoacetate to form ethyl 3-methyl-1-phenyl-2-butanone", "Step 2: Reaction of ethyl 3-methyl-1-phenyl-2-butanone with thiourea and elemental sulfur to form 3-methyl-6-phenyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one", "Step 3: Reaction of 3-methyl-6-phenyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one with 4-ethoxyaniline to form 3-(4-ethoxyphenyl)-1-(3-methylbenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione" ] } | |
Número CAS |
912880-58-1 |
Fórmula molecular |
C22H20N2O3S |
Peso molecular |
392.47 |
Nombre IUPAC |
3-(4-ethoxyphenyl)-1-[(3-methylphenyl)methyl]thieno[3,2-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C22H20N2O3S/c1-3-27-18-9-7-17(8-10-18)24-21(25)20-19(11-12-28-20)23(22(24)26)14-16-6-4-5-15(2)13-16/h4-13H,3,14H2,1-2H3 |
Clave InChI |
VGCZJNXOYCVYIV-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)N2C(=O)C3=C(C=CS3)N(C2=O)CC4=CC=CC(=C4)C |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


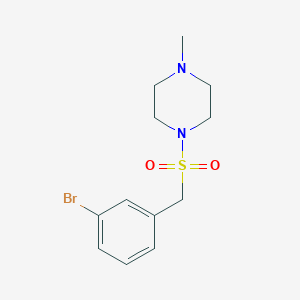
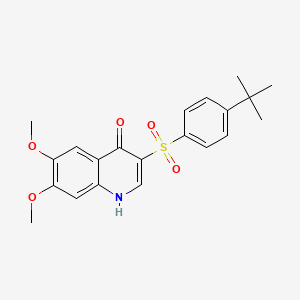
![N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2984921.png)
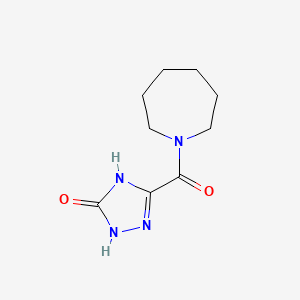
![1-Cyclohexyl-3-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)urea](/img/structure/B2984923.png)
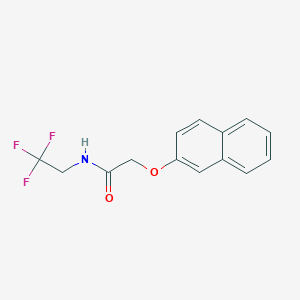
![3-isopentyl-7-(p-tolyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2984929.png)

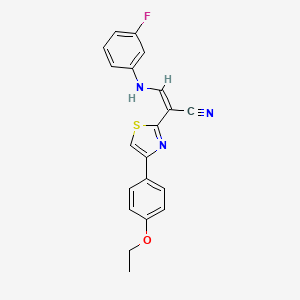
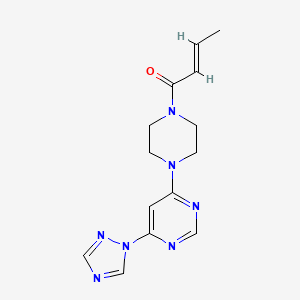
![2-(8-(2,3-dimethylphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide](/img/structure/B2984935.png)
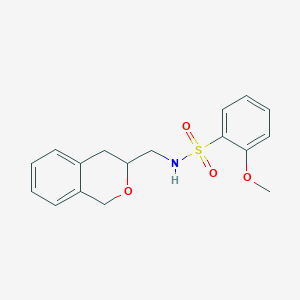
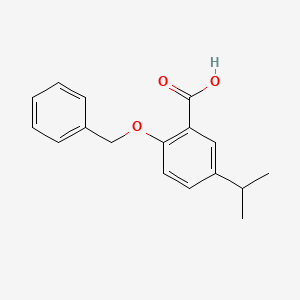
![N-[5-(2,3-dichlorobenzyl)-1,3-thiazol-2-yl]-2-(2-methoxyphenoxy)acetamide](/img/structure/B2984938.png)
